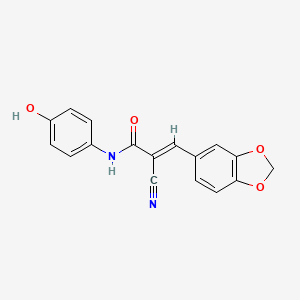

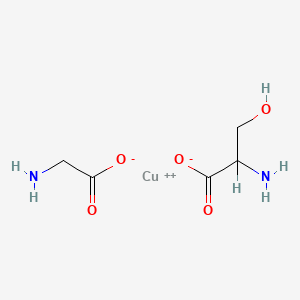

Copper(II)-glycyl-L-serine

Vue d'ensemble

Description

Copper(II) complexes are compounds where copper is in a +2 oxidation state . Copper is a transition metal that can exist in oxidized and reduced states, allowing it to participate in redox and catalytic chemistry . This makes it a suitable cofactor for a diverse range of enzymes and molecules .

Synthesis Analysis

Copper(II) complexes can be synthesized by treating metallic copper with heated and concentrated sulfuric acid, or by treating the oxides of copper with dilute sulfuric acid . The formation of copper(II) complexes often involves the creation of one octahedral binary and two distorted square pyramidal ternary complexes .Molecular Structure Analysis

The structure of copper(II) complexes can be confirmed using various techniques such as elemental analysis, IR spectroscopy, UV-Vis spectroscopy, ESI-MS, PXRD, and FESEM . The resulting data often suggest the formation of one octahedral binary and two distorted square pyramidal ternary complexes .Chemical Reactions Analysis

Copper(II) ions react with stoichiometric quantities of aqueous ammonia to precipitate light blue Cu(OH)2 . The precipitate dissolves in excess ammonia to form a dark blue complex ion . Sodium hydroxide precipitates copper(II) hydroxide .Physical And Chemical Properties Analysis

Copper(II) complexes have unique physical and chemical properties. For instance, anhydrous CuSO4 has a grey-white, powdery appearance whereas the pentahydrate has a bright blue color . The densities of the anhydrous and pentahydrate forms are 3.6 grams per cubic centimeter and 2.286 g/cm3 respectively .Applications De Recherche Scientifique

1. Structural Properties and Interactions

- Copper(II) Complexes with Amino Acids : Copper(II) complexes with amino acids, such as L-serine, are often used as model systems for metal-protein interactions. They exhibit significant antiproliferative activity against various tumor cell lines and can interact with DNA molecules through hydrogen bonds and π-interactions (Vušak et al., 2018).

- DNA Binding and Cleavage : Ternary copper(II) complexes, including those with L-serine, have been synthesized and shown to strongly bind to calf-thymus DNA. They exhibit a partial intercalation mode of binding into DNA (Baskaran et al., 2016).

2. Applications in Biochemistry and Medicine

- Glycan Distinguishment : Copper-bound diastereoisomeric complex ions, including those with L-serine, have been used for distinguishing glycan isomers. This method has applications in glycoscience, aiding in the identification and quantification of glycan isomers in various substances (Gao et al., 2021).

- Neurodegenerative Disease Treatment : Copper complexes coordinated with L-serine have been studied for their structural features, stability, antioxidant activity, and neuron compatibility. These complexes may have therapeutic potential for neurodegenerative diseases (Esmaeili et al., 2019).

3. Analytical and Sensory Applications

- SERS-based Molecular Sensor : A novel SERS-based molecular sensor using copper(II) ions, including interactions with L-serine, has been reported for the detection and quantification of copper(II) ions in substances like wine. This indicates potential applications in food safety and quality control (Dugandžić et al., 2019).

- Interaction with Calcium Hydroxyapatite : Studies on the interaction of L-serine with calcium hydroxyapatite and copper-modified hydroxyapatite reveal insights into the acidity of aqueous media. This has implications in biological processes and materials science (Tõnsuaadu et al., 2018).

4. Potential Anti-inflammatory Applications

- Anti-inflammatory Drug Potential : Copper(II) tripeptide complexes, including those with L-serine, have been explored as potential anti-inflammatory drugs. These complexes could mobilize endogenous copper reserves and promote percutaneous absorption of copper, which might be beneficial in conditions like rheumatoid arthritis (Jackson et al., 2017).

Mécanisme D'action

Copper is involved as a cofactor in several enzymes, in ROS production, in the promotion of tumor progression, metastasis, and angiogenesis, and has been found at high levels in serum and tissues of several types of human cancers . Copper(II) complexes have been shown to be effective in cancer treatment due to their cytotoxic action on tumor cells .

Safety and Hazards

Copper(II) complexes can cause coughing and sneezing when inhaled . Contact with solutions irritates eyes; contact with solid causes severe eye surface injury and skin irritation . It’s important to handle these compounds with care, using personal protective equipment and ensuring adequate ventilation .

Orientations Futures

Copper(II) complexes have potential therapeutic and diagnostic applications . They have been shown to be effective in cancer treatment due to their cytotoxic action on tumor cells . Future research may focus on improving the application of these complexes as robust and sustainable tools in the synthesis of valuable compounds .

Propriétés

IUPAC Name |

copper;2-aminoacetate;2-amino-3-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3.C2H5NO2.Cu/c4-2(1-5)3(6)7;3-1-2(4)5;/h2,5H,1,4H2,(H,6,7);1,3H2,(H,4,5);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWIRMKAMAPJCM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])N)O.C(C(=O)[O-])N.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10CuN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30955438 | |

| Record name | Copper(2+) aminoacetate 2-amino-3-hydroxypropanoate (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30955438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33849-10-4 | |

| Record name | Glycylserine copper(II) complex | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033849104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper(2+) aminoacetate 2-amino-3-hydroxypropanoate (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30955438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4R,5S,6S,7R)-1-[(3-amino-1H-indazol-5-yl)methyl]-3,4,7-tribenzyl-5,6-dihydroxy-1,3-diazepan-2-one](/img/structure/B1216315.png)

![4-Ethylidene-7,16-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B1216317.png)